

Technical Monograph: 4-Pyridinepropanol, 1-oxide

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Compound of Interest

Compound Name: 4-Pyridinepropanol, 1-oxide

Cat. No.: B13417215

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Synthesis, Reactivity, and Applications in Drug Development^{[1][2]}

Part 1: Executive Summary & Chemical Identity

The CAS Number Discrepancy

Critical Note: The CAS number provided in the topic request (2629-72-3) formally belongs to the parent amine, 4-Pyridinepropanol (unoxidized).^{[1][2]} The 1-oxide derivative (the target of this guide) is distinct and typically assigned CAS 69603-65-2.^{[1][2][3]}

In drug development, this distinction is vital:

- CAS 2629-72-3 (Parent): A common building block and starting material.^{[1][2]}
- CAS 69603-65-2 (1-Oxide): A polar metabolite, synthetic intermediate, or solubility-enhancing prodrug moiety.^{[1][2]}

This guide focuses on the 1-oxide derivative, detailing its synthesis from the parent CAS 2629-72-3.^{[1][2]}

Physicochemical Profile

The N-oxide moiety introduces significant polarity, altering solubility and melting point compared to the free base.^[1]

Property	Parent: 4-Pyridinepropanol	Target: 4-Pyridinepropanol, 1-oxide
CAS Number	2629-72-3	69603-65-2
Formula	C ₈ H ₁₁ NO	C ₈ H ₁₁ NO ₂
Molecular Weight	137.18 g/mol	153.18 g/mol
Appearance	Colorless to yellow liquid/oil	White to off-white solid (hygroscopic)
Melting Point	35–39 °C	>65 °C (Estimated/Class-typical)
Solubility	Organic solvents (DCM, EtOAc)	Water, Methanol, Ethanol (High Polarity)
pKa (Conj. ^{[1][2][4]} Acid)	~5.2 (Pyridine N)	~0.79 (N-Oxide oxygen)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of **4-Pyridinepropanol, 1-oxide** is a direct oxidation of the parent pyridine.^{[1][2]} This process is scalable and typically uses peroxides.

Experimental Protocol: N-Oxidation via m-CPBA

Rationale:m-Chloroperoxybenzoic acid (m-CPBA) is preferred for small-scale lab synthesis due to mild conditions and high selectivity, avoiding the harsh thermal conditions of hydrogen peroxide/acetic acid methods.^{[1][2]}

Reagents:

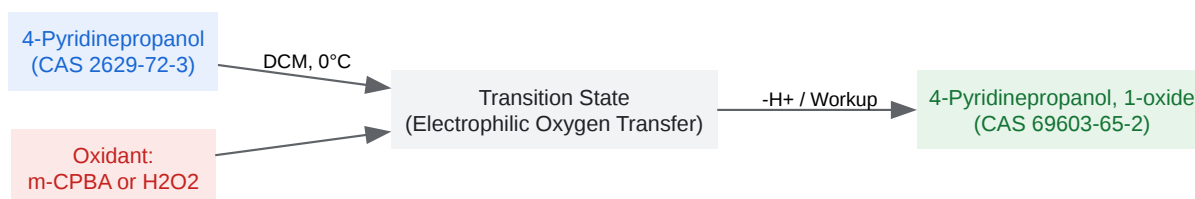
- 4-Pyridinepropanol (CAS 2629-72-3): 1.0 equiv.^{[1][2]}
- m-CPBA (70-75%): 1.2 equiv.^{[1][2]}

- Dichloromethane (DCM): Solvent (0.1 M concentration).
- Potassium Carbonate (K_2CO_3): For neutralization.

Workflow:

- Dissolution: Dissolve 13.7 g (100 mmol) of 4-Pyridinepropanol in 500 mL of DCM. Cool to 0 °C in an ice bath.
- Addition: Add m-CPBA (24.6 g, 120 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <5 °C.
- Reaction: Remove ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9). The N-oxide will appear as a lower R_f spot compared to the starting material.[1][2]
- Workup (Critical Step):
 - The byproduct, m-chlorobenzoic acid, must be removed.[1]
 - Method A (Chromatography): Concentrate and purify via silica gel flash chromatography (Eluent: 5-10% MeOH in DCM).[1][2]
 - Method B (Scavenging): Wash the organic layer with saturated aq. $NaHCO_3$ (3x) to remove acids. Note: The product is water-soluble.[1][2][5] Continuous extraction of the aqueous layer with DCM or Chloroform may be required to recover the N-oxide.[1][2]
- Isolation: Dry organic phases over Na_2SO_4 , filter, and concentrate in vacuo to yield the crude solid. Recrystallize from Acetone/Ether if necessary.

Visualization: Synthetic Pathway



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Figure 1: Oxidation pathway converting the parent pyridine to its N-oxide derivative.[1][2]

Part 3: Reactivity & Applications in Drug Discovery[1][2]

Metabolic Significance (Metabolite ID)

In pharmaceutical research, **4-Pyridinepropanol, 1-oxide** serves as a reference standard for metabolic studies.[1][2] Pyridine-containing drugs (e.g., antihistamines, kinase inhibitors) often undergo N-oxidation by CYP450 enzymes (specifically CYP2E1 and CYP3A4).[1]

- Protocol: Incubate the parent drug with liver microsomes. Use synthesized CAS 69603-65-2 to confirm the retention time and mass spectrum of the metabolite in LC-MS/MS analysis.[1][2]

Synthetic Utility: The "Switch" Mechanism

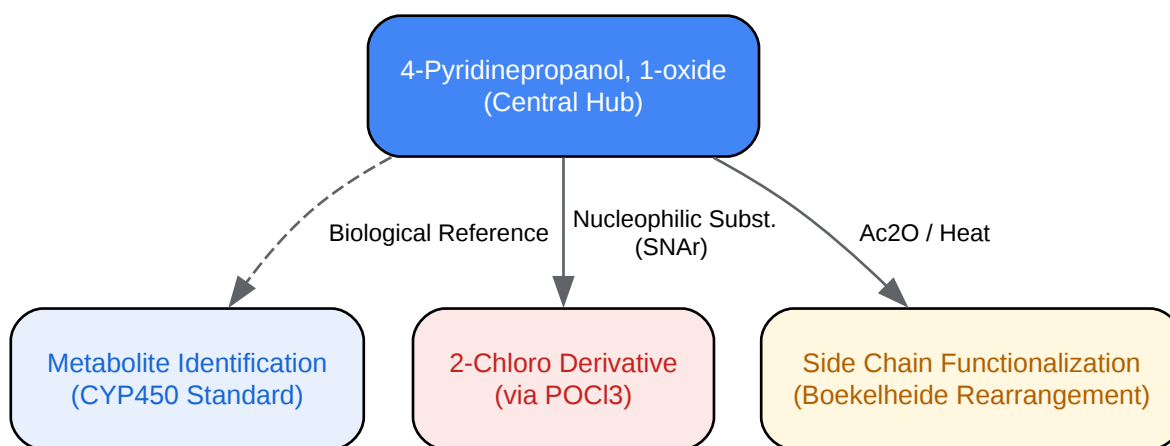
The N-oxide group is a "chemical switch" that reverses the electronic bias of the pyridine ring, enabling reactions that are impossible on the parent ring.[1]

- Electrophilic Substitution (C-2/C-6 Activation): The oxygen atom donates electron density into the ring, allowing nitration or halogenation at the 2- and 4-positions.[1][2]
- Nucleophilic Substitution (via Activation): Reacting the N-oxide with activating agents (e.g., POCl₃, Ac₂O) converts the oxygen into a leaving group, facilitating nucleophilic attack at the alpha-carbon (C-2).[1]

Key Reaction: Chlorination via Deoxygenative Substitution

Reacting **4-Pyridinepropanol, 1-oxide** with Phosphorus Oxychloride (POCl₃) yields 2-chloro-4-pyridinepropanol.[1][2] This is a crucial scaffold for coupling reactions (Suzuki, Buchwald-Hartwig).[1]

Visualization: Reactivity Logic



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Figure 2: Divergent utility of the N-oxide in synthesis and bioanalysis.

Part 4: Safety & Handling (E-E-A-T)

While **4-Pyridinepropanol, 1-oxide** is generally stable, N-oxides as a class possess specific hazards.[1][2]

- **Thermal Stability:** N-oxides can undergo thermal decomposition.[2] While not explosive like nitro compounds, they should not be distilled to dryness at high temperatures without testing (DSC).
- **Hygroscopicity:** The polar N-O bond attracts moisture. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
- **Toxicology:** Treat as a potential irritant. Pyridine derivatives can exhibit neurotoxicity, though N-oxidation often facilitates excretion.[1] Use standard PPE (gloves, goggles, fume hood).

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